tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate is a heterocyclic compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group. This compound is often used in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and ethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted azetidine derivatives. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and spirocycles.
Biology: The compound is investigated for its potential as a bioactive molecule in drug discovery.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-(ethylamino)ethyl)azetidine-1-carboxylate is unique due to its ethylaminoethyl side chain, which imparts distinct chemical and biological properties. This side chain enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of complex molecules. Additionally, the presence of the tert-butyl ester group provides stability and protection during chemical reactions, allowing for selective transformations.
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 3-[2-(ethylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-7-6-10-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |
InChI Key |
BMNMSVFQHPQNGO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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